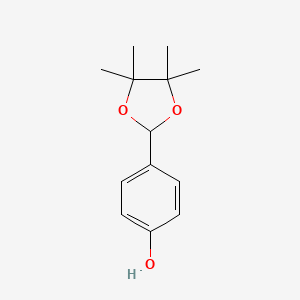

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a phenol group attached to a dioxolane ring, which is substituted with four methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a dioxolane compound. One common method includes the use of 4-hydroxybenzaldehyde and 2,2,5,5-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .

Applications De Recherche Scientifique

Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki Coupling Reactions : This compound acts as a boronic acid pinacol ester, facilitating cross-coupling reactions that are essential for forming carbon-carbon bonds .

- Synthesis of Indolo-Fused Heterocycles : It is utilized in the development of inhibitors for the polymerase enzyme of hepatitis C, showcasing its relevance in pharmaceutical chemistry .

Material Science

The compound's unique structure allows it to be integrated into various materials:

- Optoelectronic Materials : Research indicates that derivatives of this compound can enhance the electronic properties of materials used in optoelectronics. The isotropic NMR shielding study highlighted its potential for developing sensitive electronic devices .

Data Table: Applications Overview

| Application Type | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | |

| Pharmaceutical Chemistry | Indolo-Fused Heterocyclic Inhibitors | |

| Material Science | Development of Optoelectronic Materials |

Case Study 1: Synthesis of Indolo-Fused Heterocycles

A study demonstrated the effectiveness of this compound in synthesizing indolo-fused heterocycles. The research focused on its role as a precursor in creating compounds that inhibit hepatitis C polymerase enzymes. The findings indicated a significant improvement in yield and selectivity when this compound was employed compared to traditional methods.

Case Study 2: Optoelectronic Properties

In another investigation into the optoelectronic properties of boron-containing compounds, researchers utilized this compound to study its interaction with fluoride ions. The results revealed changes in electronic transitions and absorption characteristics, suggesting its potential application in designing advanced optoelectronic devices .

Mécanisme D'action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The dioxolane ring may also contribute to the compound’s stability and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a phenol group and a dioxolane ring with four methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known by its CAS number 78034-62-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound exists as a pale yellow to brown liquid and is utilized in several chemical syntheses and reactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of the dioxolane ring in this compound enhances its ability to scavenge free radicals. Studies have shown that similar compounds can protect cellular components from oxidative stress by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory capabilities .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in phenolic compounds are effective in donating hydrogen atoms to free radicals.

- Enzyme Inhibition : Phenolic compounds often inhibit enzymes involved in inflammatory processes and microbial growth.

- Cell Signaling Modulation : These compounds can modulate cellular signaling pathways related to inflammation and apoptosis.

Study on Antioxidant Activity

A study published in Food Chemistry examined the antioxidant capacity of various phenolic compounds. The results indicated that compounds similar to this compound showed high radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Study on Antimicrobial Effects

In a study assessing the antimicrobial properties of phenolic derivatives against pathogenic bacteria published in Journal of Applied Microbiology, it was found that certain structural modifications increased the efficacy against E. coli by enhancing membrane permeability . Although direct studies on this specific compound are lacking, the trends suggest potential effectiveness.

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLYGUMQOHUNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.